5-Bromo-2-(3-isopropylphenoxy)aniline
Overview
Description
5-Bromo-2-(3-isopropylphenoxy)aniline is a chemical compound with the molecular formula C₁₅H₁₆BrNO and a molecular weight of 306.21 g/mol . It is primarily used in research settings, particularly in the field of proteomics . The compound is characterized by the presence of a bromine atom, an isopropyl group, and a phenoxy group attached to an aniline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(3-isopropylphenoxy)aniline typically involves multiple steps. One common method includes:
Friedel-Crafts Acylation: This step introduces an acyl group to the aromatic ring.
Clemmensen Reduction: The acyl group is then reduced to an alkane.
Reduction: The nitro group is reduced to an amine.
Bromination: Finally, a bromine atom is introduced to the aromatic ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(3-isopropylphenoxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives .
Scientific Research Applications
5-Bromo-2-(3-isopropylphenoxy)aniline is primarily used in scientific research, particularly in the field of proteomics . It serves as a biochemical tool for studying protein interactions and functions. Additionally, it may have applications in medicinal chemistry for the development of new therapeutic agents .
Mechanism of Action
The exact mechanism of action for 5-Bromo-2-(3-isopropylphenoxy)aniline is not well-documented. it is likely to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved would depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(3-methylphenoxy)aniline
- 5-Bromo-2-(3-ethylphenoxy)aniline
- 5-Bromo-2-(3-propylphenoxy)aniline
Uniqueness
5-Bromo-2-(3-isopropylphenoxy)aniline is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity compared to similar compounds with different alkyl groups .
Properties
IUPAC Name |
5-bromo-2-(3-propan-2-ylphenoxy)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO/c1-10(2)11-4-3-5-13(8-11)18-15-7-6-12(16)9-14(15)17/h3-10H,17H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYNJAZNMMQCRHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)OC2=C(C=C(C=C2)Br)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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